3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
This compound is a derivative of 3-aminothieno[2,3-b]pyridine-2-carboxamide . It has been described in the context of the continuing investigation of Structure-Activity Relationship (SAR) of 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives .
Synthesis Analysis
The synthesis of pyrimidinone derivatives using 3-aminothieno[2,3-b]pyridine-2-carboxylate has been documented . In one study, C4-piperidine derivatives with polar functional groups were synthesized to develop orally available bone anabolic agents .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray analytical methods . The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
Noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Physical And Chemical Properties Analysis
The IR spectrum of similar compounds showed absorption bands due to the NHNH2 group and carbonyl band . In the 1H NMR spectrum, protons of the hydrazide group resonated at specific frequencies .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Novel Derivatives : The compound 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been used in synthesizing various novel derivatives. For instance, Bakhite et al. (2005) described the synthesis of tetrahydropyridothienopyrimidine derivatives from this compound. Additionally, Bakhite et al. (2016) reported the preparation of pyridothienopyrimidinone and pyridothienotriazinone derivatives from similar compounds, highlighting its utility in creating diverse chemical structures (Bakhite et al., 2005) (Bakhite et al., 2016).
Antimicrobial Activity : Some derivatives synthesized from this compound have been studied for their antimicrobial properties. Bakhite et al. (2004) explored the antimicrobial activities of tetrahydropyridothienopyrimidinone derivatives, demonstrating the potential of these derivatives in medicinal chemistry (Bakhite et al., 2004).
Potential Therapeutic Applications
Anti-inflammatory Properties : Research on structurally related molecules suggests potential anti-inflammatory applications. Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, motivated by the anti-inflammatory activity of similar molecules, indicating a possible therapeutic avenue for derivatives of 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Moloney, 2001).
Osteoporosis Treatment : Saito et al. (2019) investigated 3-aminothieno[2,3-b]pyridine-2-carboxamides for osteoporosis treatment. They focused on modifying the C-4 substituent of the thienopyridine ring and found that 4-alkoxy derivatives enhance alkaline phosphatase activity, crucial for bone health (Saito et al., 2019).
properties
IUPAC Name |
3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-5-3-6(4-16-2)7-8(12)9(10(13)15)17-11(7)14-5/h3H,4,12H2,1-2H3,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMBNOOUSWWUFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351584 | |
Record name | 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
CAS RN |
185430-52-8 | |
Record name | 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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